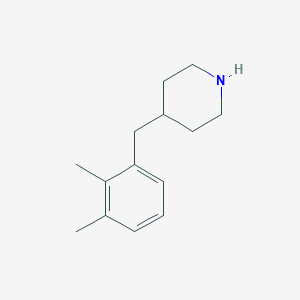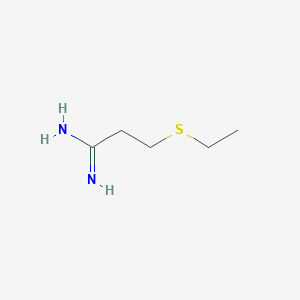![molecular formula C9H9N2NaO6S2 B13614378 Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is a complex organic compound with a unique structure that includes a nitrophenyl group, a carbamoyl group, and a sulfanyl-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the nitration of a phenyl compound to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves the formation of the sulfanyl-sulfonate moiety, which can be achieved through a reaction with sodium sulfite under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl-sulfonate moiety can form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium sulfonate derivatives: Compounds with similar sulfonate groups but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different functional groups.
Uniqueness
Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl-sulfonate groups allows for a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9N2NaO6S2 |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
sodium;1-nitro-4-(3-sulfonatosulfanylpropanoylamino)benzene |
InChI |
InChI=1S/C9H10N2O6S2.Na/c12-9(5-6-18-19(15,16)17)10-7-1-3-8(4-2-7)11(13)14;/h1-4H,5-6H2,(H,10,12)(H,15,16,17);/q;+1/p-1 |
Clé InChI |
JUFADRGSPKCTKC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CCSS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
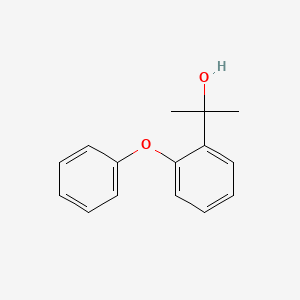
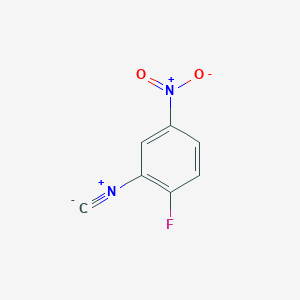

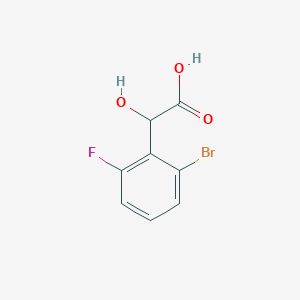

![2-Amino-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13614343.png)
